Cas no 198889-38-2 (methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate)

methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 化学的及び物理的性質
名前と識別子
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- methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate
- 198889-38-2
- EN300-1459540
- SCHEMBL17802358
-
- インチ: 1S/C16H13FO2/c1-19-16(18)11-15(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-11H,1H3/b15-11+
- InChIKey: JKICXHPRIRRTSE-RVDMUPIBSA-N
- SMILES: FC1C=CC(=CC=1)/C(=C/C(=O)OC)/C1C=CC=CC=1
計算された属性
- 精确分子量: 256.08995782g/mol
- 同位素质量: 256.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 26.3Ų
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459540-2500mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1459540-250mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1459540-100mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-1459540-500mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1459540-1.0g |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1459540-5000mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-1459540-10000mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1459540-50mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1459540-1000mg |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate |
198889-38-2 | 1000mg |
$728.0 | 2023-09-29 |
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoateに関する追加情報
Methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate (CAS No. 198889-38-2): A Comprehensive Overview
Methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate, identified by its CAS number 198889-38-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in various scientific domains.
The molecular structure of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate consists of a methyl ester group attached to a conjugated enone system, with substituents including a 4-fluorophenyl ring and a phenyl group at the third carbon position. This configuration imparts distinct electronic and steric properties, making it a versatile candidate for synthetic chemistry and drug discovery.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, and methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate has emerged as a promising intermediate in the synthesis of bioactive molecules. The presence of both fluorine and phenyl groups enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel therapeutic agents.
One of the most compelling aspects of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate is its potential role in medicinal chemistry. Researchers have explored its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its effectiveness in generating compounds with anti-inflammatory and anticancer properties. The fluorine atom, in particular, is known to improve metabolic stability and binding affinity, making it an attractive feature for drug design.
The enone moiety in the structure of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate also contributes to its pharmacological significance. Enones are well-documented for their ability to interact with biological targets through various mechanisms, including Michael addition and aldol reactions. These reactions are fundamental in the biosynthesis of many natural products and have been harnessed in the development of synthetic methodologies for drug candidates.
Recent advancements in computational chemistry have further highlighted the importance of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate as a key intermediate. Molecular modeling studies have revealed that this compound can be efficiently incorporated into complex molecular frameworks, facilitating the design of highly specific ligands for therapeutic applications. The combination of experimental synthesis and computational analysis has provided valuable insights into optimizing its pharmacokinetic profiles.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced biological activity due to modifications in electronic distribution and steric effects. In the case of methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate, the 4-fluorophenyl ring not only contributes to its reactivity but also influences its interaction with biological targets.
In conclusion, methyl (2E)-3-(4-fluorophenyl)-3-phenylprop-2-enoate represents a significant compound in the realm of chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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